REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4](I)[CH:3]=1.[Cu](C#N)[C:11]#[N:12]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH:3]=1)[C:11]#[N:12]
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Name
|
|
Quantity
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85 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)O)I
|
Name
|
|
Quantity
|
32.5 g
|
Type
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reactant
|
Smiles
|
[Cu](C#N)C#N
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
|
the DMF was distilled off under reduced pressure
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Type
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EXTRACTION
|
Details
|
The residue was extracted with ethyl acetate
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Type
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WASH
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Details
|
the extract was then washed with water
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Type
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FILTRATION
|
Details
|
An insoluble matter was filtered off
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |